molecular formula C18H16ClNO3 B2468789 1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione CAS No. 620932-24-3

1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione

Cat. No. B2468789
CAS RN: 620932-24-3
M. Wt: 329.78
InChI Key: VNYZRFRUSURUSJ-UHFFFAOYSA-N
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Description

The compound “1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole group is substituted at the 7-position with a methyl group and at the 1-position with a propyl group that is further substituted with a 2-chlorophenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the indole group, with the electron-rich aromatic system. The presence of the chlorine atom in the phenoxy group would add an element of polarity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic indole group and the polar 2-chlorophenoxy group could impact properties such as solubility, melting point, and boiling point .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research could focus on improving its efficacy or reducing side effects . If it’s used in materials science, research could focus on enhancing its properties for specific applications .

properties

IUPAC Name

1-[3-(2-chlorophenoxy)propyl]-7-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-12-6-4-7-13-16(12)20(18(22)17(13)21)10-5-11-23-15-9-3-2-8-14(15)19/h2-4,6-9H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYZRFRUSURUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Chlorophenoxy)propyl]-7-methylindole-2,3-dione

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